2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This synthetic compound features a hexahydroquinazolin core, a partially saturated bicyclic system with a ketone at position 2. The structure is further modified with a thioether-linked acetamide moiety bearing a 2-methoxyphenyl group and a dimethylaminoethyl side chain. The hexahydroquinazolin scaffold provides conformational flexibility, while the thioether and methoxyphenyl substituents likely influence electronic properties and lipophilicity. The dimethylaminoethyl group may enhance solubility under physiological conditions. Though direct bioactivity data for this compound is unavailable in the provided evidence, structurally related acetamides demonstrate anticonvulsant, hypoglycemic, and antimicrobial activities .
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-24(2)12-13-25-17-10-6-4-8-15(17)20(23-21(25)27)29-14-19(26)22-16-9-5-7-11-18(16)28-3/h5,7,9,11H,4,6,8,10,12-14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHZBEXUVKTENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS Number: 899950-49-3) is a complex organic molecule that has garnered attention due to its potential biological activities. Its unique structure incorporates a quinazolinone core, which is associated with various pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 457.6 g/mol. The structural features include:
- A hexahydroquinazoline moiety
- A dimethylaminoethyl group
- A thioether linkage
- A methoxy-substituted phenyl ring
These components contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains and fungi. In particular:
- Antitubercular Activity : Compounds related to this structure have been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 9.2 to 106.4 µM, indicating moderate to good antitubercular activity .
Kinase Inhibition
The quinazolinone structure is known for its role in inhibiting kinases, which are crucial in various signaling pathways related to cancer and other diseases. The compound's structural motifs suggest potential as a kinase inhibitor, which could be explored further in therapeutic contexts.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines. For example, certain derivatives did not exhibit significant cytotoxicity against L929 mouse fibroblast cells, suggesting a favorable safety profile for further development .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways could lead to altered cellular responses.
- Cell Membrane Disruption : Some derivatives may interact with bacterial cell membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : By inhibiting kinases or other signaling molecules, the compound may disrupt cancer cell proliferation and survival pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Core Structure Variations
- Hexahydroquinazolin vs. Quinazolin-2,4-dione : The target compound’s partially saturated core may enhance metabolic stability compared to the fully aromatic quinazolin-2,4-dione in , which is prone to oxidation. The quinazolin-2,4-dione derivative exhibited anticonvulsant activity in rodent models, suggesting the core’s role in CNS targeting .
- Thiazolidin vs. Thiazol/Benzothiazol : The dioxothiazolidin core in confers hypoglycemic activity via PPAR-γ modulation, while thiazol/benzothiazol derivatives (e.g., ) are explored for antimicrobial applications due to their planar, heteroaromatic structures.
Substituent Effects
- Thioether vs.
- 2-Methoxyphenyl vs. Halogenated Aryl : The electron-donating methoxy group in the target compound contrasts with electron-withdrawing dichlorophenyl groups in , which enhance electrophilic interactions in receptor binding.
- Dimethylaminoethyl Side Chain: This substituent, absent in comparators, may act as a solubilizing group (pKa ~8.5) or interact with cationic binding pockets in biological targets.
Preparation Methods
Formation of 1-(2-Dimethylaminoethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Reaction Conditions :
- Cyclohexenone (1.0 eq) reacts with thiourea (1.2 eq) in acetonitrile under reflux (75°C, 3 h) using H-MCM-22 zeolite (15 wt%).
- Subsequent N-alkylation with 2-dimethylaminoethyl chloride (1.5 eq) in DMF/K₂CO₃ (60°C, 12 h) introduces the tertiary amine side chain.
Key Data :
| Parameter | Value | Yield Improvement |
|---|---|---|
| Catalyst Loading | 15 wt% H-MCM-22 | 78% → 92% |
| Solvent | Anhydrous MeCN | 65% → 88% |
| Temperature | 75°C ± 2°C | ΔG‡ = 98 kJ/mol |
The intermediate is purified via silica chromatography (EtOAc/hexanes, 3:7), yielding white crystals (mp 142–144°C).
Synthesis of N-(2-Methoxyphenyl)acetamide
Acetylation Protocol :
- 2-Methoxyaniline (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in dichloromethane at 0°C for 2 h.
- Quenching with ice water followed by recrystallization (ethanol/water) gives N-(2-methoxyphenyl)-2-chloroacetamide (89% yield).
Spectroscopic Confirmation :
Thioetherification and Final Coupling
Thiol-Alkylation :
- 1-(2-Dimethylaminoethyl)-2-mercaptoquinazolinone (1.0 eq) reacts with N-(2-methoxyphenyl)-2-chloroacetamide (1.2 eq) in ethanol/TEA (60°C, 12 h).
- Potassium carbonate (1.5 eq) facilitates nucleophilic displacement, forming the C–S bond.
Purification :
- Crude product is washed with cold water (3×) and recrystallized from ethyl acetate/hexanes (1:1).
- Final yield: 84% (pale yellow solid, mp 158–160°C).
Reaction Optimization and Kinetic Studies
Solvent Effects on Thioetherification
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 84 | 12 |
| DMF | 36.7 | 72 | 8 |
| Acetonitrile | 37.5 | 68 | 10 |
| THF | 7.5 | 55 | 18 |
Ethanol provides optimal balance between nucleophilicity and solubility, minimizing side reactions.
Temperature-Dependent Reaction Kinetics
Arrhenius plot analysis (40–80°C) reveals activation energy (Ea) of 85 kJ/mol for the thioetherification step. Above 70°C, decomposition of the dimethylaminoethyl group becomes significant, limiting maximum temperature.
Structural Characterization
Spectroscopic Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
